
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-bromophenyl, is prepared by brominating phenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
Alkylation: The brominated phenyl compound is then subjected to alkylation with 2,2-dimethylpropan-1-amine under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
科学的研究の応用
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of receptor binding and neurotransmitter release mechanisms.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The bromine atom and the amine group play crucial roles in its binding affinity and activity. The compound may modulate the release of neurotransmitters such as dopamine and serotonin, influencing neurological pathways and potentially exhibiting psychoactive effects.
類似化合物との比較
Similar Compounds
- 1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
- 1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
- 1-(3-Methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride
Uniqueness
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is unique due to the presence of the bromine atom at the meta position on the phenyl ring, which can influence its reactivity and binding properties compared to its para- or ortho-substituted analogs. This positional isomerism can lead to differences in biological activity and chemical behavior, making it a compound of interest for further study.
特性
IUPAC Name |
1-(3-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,3)10(13)8-5-4-6-9(12)7-8;/h4-7,10H,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZCBQXYWVFMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
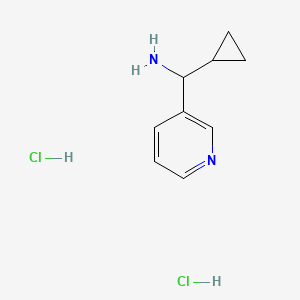
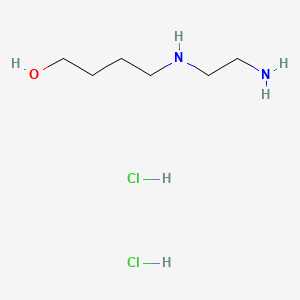
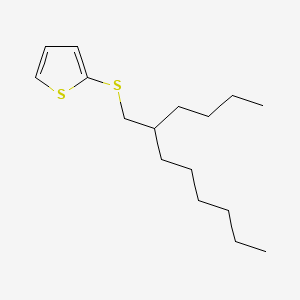
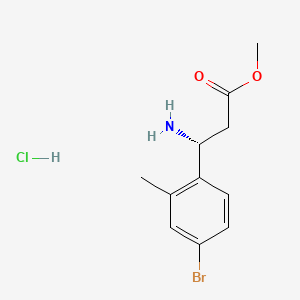
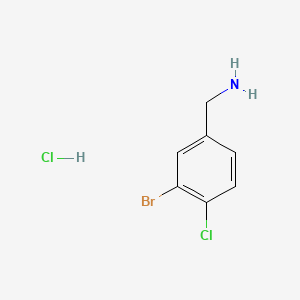
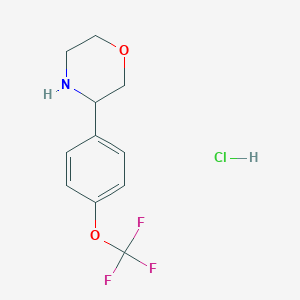
![4,6-Di([1,1'-biphenyl]-3-yl)-2-phenylpyrimidine](/img/structure/B8181363.png)
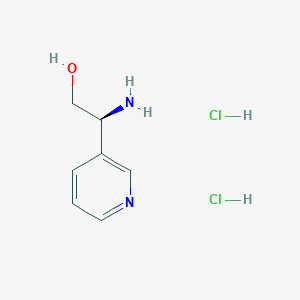
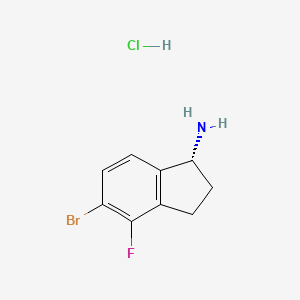

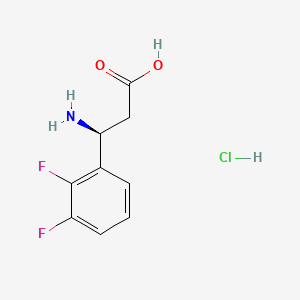
![(R)-2-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid](/img/structure/B8181389.png)
![3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B8181401.png)

